

Technical Guide: 1-Boc-2-methylpiperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-Boc-2-methylpiperidine-4-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-2-methylpiperidine-4-carboxylic acid**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

Core Molecular Data

1-Boc-2-methylpiperidine-4-carboxylic acid, with the CAS Number 193085-98-2, is a substituted piperidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a valuable intermediate in organic synthesis, allowing for selective modifications at other positions of the molecule.

Physicochemical Properties

A summary of the key quantitative data for **1-Boc-2-methylpiperidine-4-carboxylic acid** is presented in the table below.

Property	Value	Source(s)
Molecular Weight	243.30 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[1] [3] [4]
CAS Number	193085-98-2	[1] [2] [3] [4]
Purity	Typically ≥95%	[1] [4]
Storage	Sealed in dry, room temperature	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Boc-2-methylpiperidine-4-carboxylic acid** is not readily available in published literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted piperidine derivatives. The following protocol is a general representation of a potential synthetic pathway.

Proposed Synthetic Pathway

The synthesis of **1-Boc-2-methylpiperidine-4-carboxylic acid** can be envisioned as a multi-step process starting from a suitable pyridine precursor. A key transformation would involve the stereoselective reduction of the pyridine ring to a piperidine, followed by protection of the nitrogen and subsequent functional group manipulations.

Protocol: Proposed Synthesis of **1-Boc-2-methylpiperidine-4-carboxylic acid**

Step 1: Synthesis of a Dihydropyridine Intermediate

- Reaction Setup: To a solution of a suitable 2-methyl-4-cyanopyridine precursor in an appropriate solvent (e.g., tetrahydrofuran), add a reducing agent such as sodium borohydride at 0 °C.
- Reaction Execution: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

- **Work-up and Isolation:** Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dihydropyridine intermediate.

Step 2: N-Boc Protection

- **Reaction Setup:** Dissolve the dihydropyridine intermediate in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc_2O) and a base such as triethylamine.
- **Reaction Execution:** Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
- **Work-up and Isolation:** Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate to yield the N-Boc protected dihydropyridine.

Step 3: Hydrolysis of the Nitrile

- **Reaction Setup:** Subject the N-Boc protected dihydropyridine nitrile to acidic or basic hydrolysis. For acidic hydrolysis, use a strong acid like hydrochloric acid in a suitable solvent. For basic hydrolysis, use a strong base like sodium hydroxide in an aqueous alcohol mixture.
- **Reaction Execution:** Heat the reaction mixture to reflux for several hours, monitoring the conversion of the nitrile to a carboxylic acid.
- **Work-up and Isolation:** After cooling, adjust the pH to isolate the carboxylic acid. Extract the product with an organic solvent, dry, and concentrate to obtain **1-Boc-2-methylpiperidine-4-carboxylic acid**.

Step 4: Purification

- **Method:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **1-Boc-2-methylpiperidine-4-carboxylic acid**.

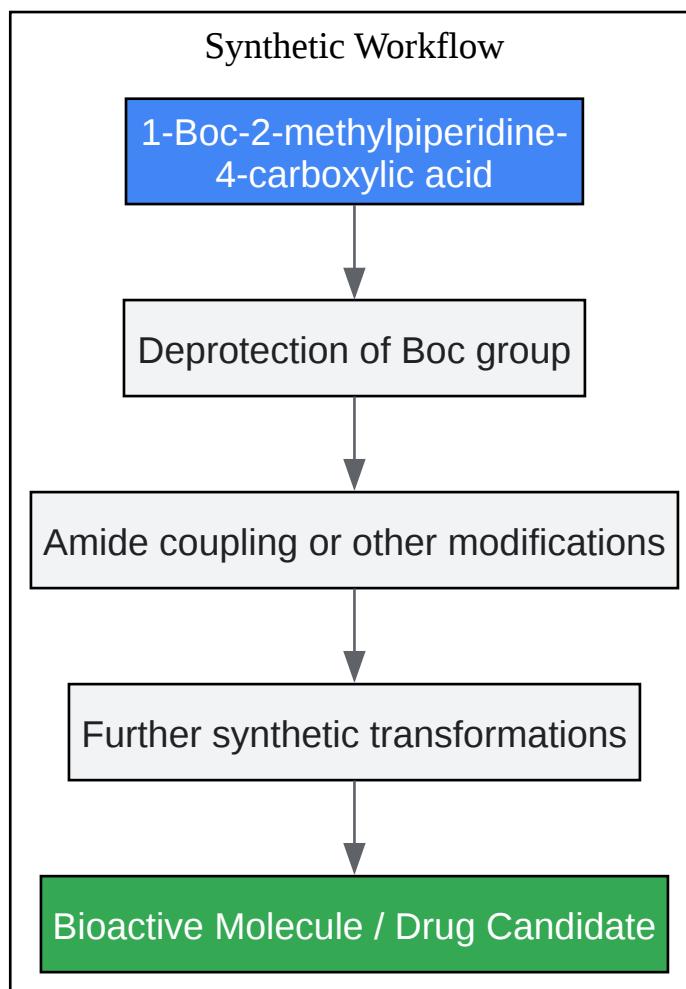
Applications in Drug Discovery and Development

Substituted piperidine carboxylic acids are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. The Boc-protected nature of this molecule allows for its use in peptide synthesis and the construction of complex molecular scaffolds.

Derivatives of piperidine are known to be key components in various therapeutic agents, including analgesics and anti-inflammatory drugs. The specific stereochemistry and substitution pattern of **1-Boc-2-methylpiperidine-4-carboxylic acid** make it a valuable starting material for creating novel drug candidates with potentially improved efficacy and selectivity.

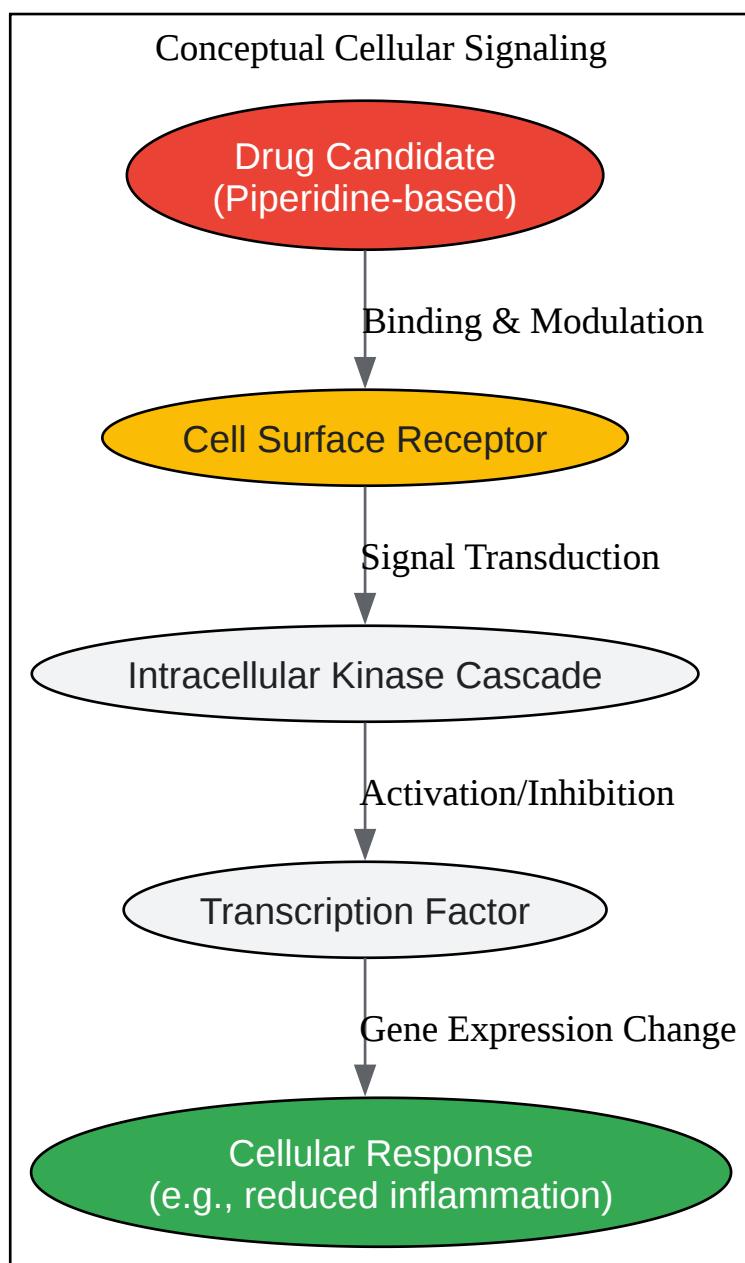
Role in Synthetic Chemistry and Signaling Pathways

Due to the limited specific biological data for **1-Boc-2-methylpiperidine-4-carboxylic acid**, a defined signaling pathway cannot be detailed. However, its primary role is as a versatile synthetic intermediate. The following diagrams illustrate its general utility in the drug discovery workflow and a conceptual signaling pathway where a final compound derived from this building block might act.



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Caption: Synthetic workflow utilizing **1-Boc-2-methylpiperidine-4-carboxylic acid**.



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Caption: Conceptual signaling pathway for a derived drug candidate.

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